3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound characterized by its molecular formula . This compound features a 1,2,4-oxadiazole ring fused with a phenyl group and an aniline moiety. It has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a building block for complex organic molecules.
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. A common method includes the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature. This reaction facilitates the formation of the oxadiazole ring through cyclodehydration processes .
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and the presence of catalysts to improve yield and purity. For example, using continuous flow synthesis techniques may enhance production efficiency for larger-scale applications.
The molecular structure of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline consists of a central oxadiazole ring with an attached phenyl group at one position and an aniline moiety at another. The specific arrangement of these groups contributes to the compound's unique chemical reactivity and biological activity.
The molecular weight of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is approximately 237.26 g/mol. Its structural formula can be represented as follows:
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aniline rings. These reactions are significant for modifying the compound to enhance its biological activity or alter its physical properties .
The specific reagents and conditions used in these reactions can vary widely depending on the desired outcome. For instance, using strong oxidizing agents may yield different products compared to milder conditions .
The mechanism of action for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is primarily linked to its interactions with biological targets such as enzymes and receptors. The oxadiazole moiety often acts as a pharmacophore that facilitates binding to specific biological sites.
Studies indicate that this compound exhibits antimicrobial and anticancer activities by inhibiting key enzymes involved in cellular processes. The precise pathways through which it exerts these effects are still under investigation but suggest a role in modulating metabolic pathways associated with disease states .
The physical properties of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline include:
Appearance: Typically appears as a solid.
Melting Point: Specific melting point data is not widely reported but can be determined through laboratory analysis.
Key chemical properties include:
Solubility: Solubility in various solvents can vary; generally tested in polar solvents.
Reactivity: The compound's reactivity is influenced by the functional groups present in its structure, particularly the oxadiazole ring's electron-withdrawing nature .
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: Investigated for potential therapeutic applications targeting specific enzymes or receptors involved in diseases such as cancer.
Materials Science: Used as a building block for synthesizing advanced materials with specific optical or electronic properties.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of more complex organic molecules .
The 1,2,4-oxadiazole heterocycle, characterized by a five-membered ring containing oxygen and two nitrogen atoms, has evolved into a privileged scaffold in medicinal chemistry due to its exceptional bioisosteric properties. First synthesized in 1884 by Tiemann and Krüger, its medicinal potential remained unexplored until the mid-20th century [1]. This heterocycle serves as a stable mimic for ester and amide functional groups, mitigating hydrolysis issues common in peptide-like drugs while preserving hydrogen-bonding capabilities critical for target engagement [1] [2]. This bioisosteric equivalence enables pharmacokinetic optimization—enhancing metabolic stability and membrane permeability—without compromising pharmacological activity [2].
Notably, the 1,2,4-oxadiazole scaffold occurs naturally in bioactive alkaloids like Phidianidine A and B (isolated from the sea slug Phidiana militaris) and the neuroactive quisqualic acid (from Quisqualis indica seeds) [1]. Phidianidines demonstrate cytotoxic activity against mammalian cell lines (e.g., HeLa, CaCo-2) and agonism at protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4, highlighting the scaffold’s inherent biological relevance [1]. These attributes position 1,2,4-oxadiazoles as versatile templates for rational drug design, particularly for targets requiring hydrolytically stable ligands.
The therapeutic journey of 1,2,4-oxadiazoles began in the 1960s with the introduction of oxolamine as a first-in-class antitussive drug [1]. This breakthrough validated the scaffold’s biological utility and spurred development of derivatives targeting diverse pathways. Subsequent decades witnessed the approval of several drugs:
Table 1: Clinically Approved 1,2,4-Oxadiazole Derivatives
Drug Name | Therapeutic Area | Key Structural Feature | Year Introduced |
---|---|---|---|
Oxolamine | Cough suppression | 3-(diethylaminoethyl)-5-methyl-1,2,4-oxadiazole | 1960s |
Prenoxdiazine | Antitussive | 3-(2-morpholinoethyl)-5-phenyl-1,2,4-oxadiazole | 1970s |
Butalamine | Vasodilator | 3-(2-dimethylaminoethyl)-5-phenyl-1,2,4-oxadiazole | 1970s |
Fasiplon | Anxiolytic | 5-(2-fluorophenyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | 1990s |
Pleconaril | Antiviral (Picornavirus) | 3-(3,5-dimethyl-4-methylsulfanylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | 2000s |
Ataluren | Duchenne muscular dystrophy | 3-(4-nitrobenzoic acid)-5-phenyl-1,2,4-oxadiazole | 2010s |
Modern applications exploit the scaffold’s adaptability for multifunctional targeting. For instance, derivatives like 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS# 54494-13-2) serve as synthetic intermediates for anticancer and antimicrobial agents due to their dual pharmacophoric elements:
Table 2: Structure-Activity Relationship (SAR) Insights for Antimicrobial 1,2,4-Oxadiazoles
Structural Feature | Biological Impact | Example Compound |
---|---|---|
Para-substituted phenyl (C-ring) | Electron-donating groups (e.g., –OH, –OCH₃) enhance Gram-positive activity | 18d, 18f [8] |
Hydrogen-bond donor (A-ring) | Essential for penicillin-binding protein (PBP) inhibition; acceptors reduce activity | MRSA-active bis-oxadiazoles [8] |
Sulfur bridge (C-D rings) | Tolerated for anti-Staphylococcus activity; nitrogen bridges abolish activity | 19b [8] |
Amino/aniline substituents | Decrease activity if replacing lipophilic groups (e.g., ethynyl) | 19a vs. 19b [8] |
Recent research focuses on targeted therapies:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5